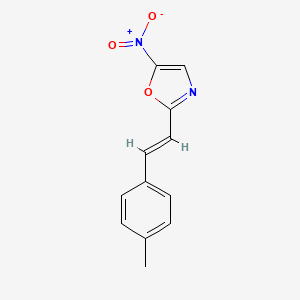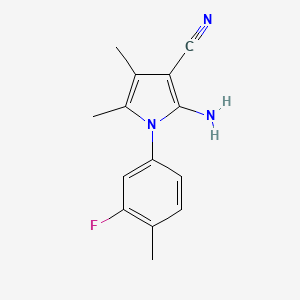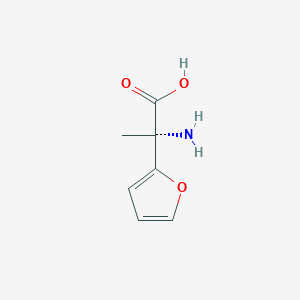
(S)-2-Amino-2-(furan-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(furan-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to the alpha carbon of the amino acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(furan-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C . This method provides a yield of 48-94%. Another method involves the use of diketopiperazine, hydantoin, or rhodanine intermediates, although these methods may involve environmentally harmful reagents such as sodium amalgam .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of environmentally friendly and scalable synthetic routes is essential for large-scale production. The reduction of hydroxyimino intermediates using safer reducing agents and non-aqueous solvents is a promising approach for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine and nitric acid can be used for substitution reactions on the furan ring.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, tetrahydrofuran derivatives, and various substituted furan compounds .
Applications De Recherche Scientifique
(S)-2-Amino-2-(furan-2-yl)propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(furan-2-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The furan ring may play a role in binding to enzymes or receptors, influencing their activity and leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Furan-2-yl)propanoic acid: This compound features a similar furan ring but lacks the amino group.
2-Furoic acid: Another furan derivative with a carboxylic acid group attached to the furan ring.
Furan-2,3-dione: An oxidized derivative of furan with two carbonyl groups.
Uniqueness
(S)-2-Amino-2-(furan-2-yl)propanoic acid is unique due to the presence of both an amino group and a furan ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C7H9NO3 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(furan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10)/t7-/m0/s1 |
Clé InChI |
FKVAWEVSZYLWIO-ZETCQYMHSA-N |
SMILES isomérique |
C[C@](C1=CC=CO1)(C(=O)O)N |
SMILES canonique |
CC(C1=CC=CO1)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


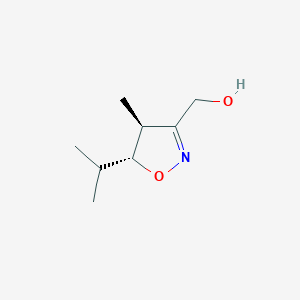
![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)
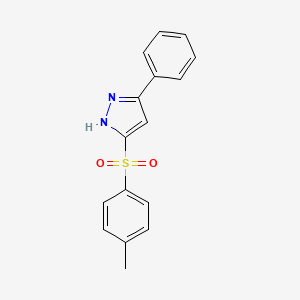
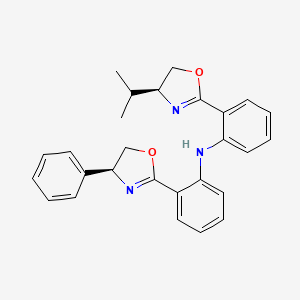
![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)
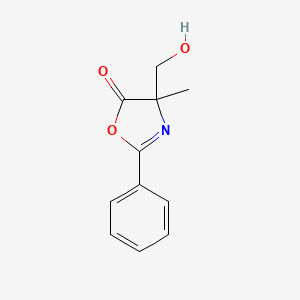
![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)
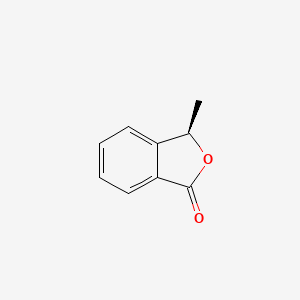
![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)
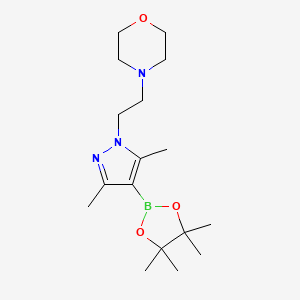
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)
